molecular formula C34H40N2O5 B1237045 (1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

Cat. No. B1237045
M. Wt: 556.7 g/mol
InChI Key: RSYKJHLWNMXRKZ-HSCAUETDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione is a natural product found in Stenocarpella macrospora with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis and structural analysis have been a subject of interest in organic chemistry. For instance, Vedejs and Little (2002) explored the formation of aziridinomitosenes through anionic cyclization, demonstrating the significance of kinetic deuterium isotope effects in the process (Vedejs & Little, 2002).

Applications in Ion-Selective Electrodes

  • The compound's derivatives have been used in the development of ion-selective electrodes. Casabó et al. (1991) reported on pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, which are crucial in the synthesis of ion-selective electrodes (Casabó et al., 1991).

Transannular Cyclization Reactions

  • Hayano and Shirahama (1996) investigated the transannular cyclization reactions of specific epoxides, contributing to the understanding of the compound’s reactivity in complex organic synthesis (Hayano & Shirahama, 1996).

Air Oxidation Reactions

  • The compound's susceptibility to air oxidation reactions was studied by Compostella et al. (2002), highlighting its reactivity and potential for creating diverse derivatives (Compostella et al., 2002).

Autoxidation and Nucleophilic Substitutions

  • Nakagawa and Hino (1970) focused on autoxidation and nucleophilic substitutions involving ethoxy and ethylthioindoles, expanding the understanding of the compound’s chemical behavior (Nakagawa & Hino, 1970).

Synthesis of Heteroanalogs of Steroids

  • Stepanova, Aliev, and Maslivets (2013) explored the synthesis of heteroanalogs of steroids using similar compounds, signifying its potential in steroid chemistry (Stepanova, Aliev, & Maslivets, 2013).

Stereocontrolled Synthesis

  • Kato, Watanabe, and Awen (1993) delved into the stereocontrolled synthesis using related compounds, which is essential for producing stereospecific pharmaceuticals (Kato, Watanabe, & Awen, 1993).

properties

Molecular Formula

C34H40N2O5

Molecular Weight

556.7 g/mol

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

InChI

InChI=1S/C34H40N2O5/c1-6-23-28-29(20(4)22-17-35-25-13-8-7-11-21(22)25)36-32(40)34(28)24(31-33(23,5)41-31)12-9-10-18(2)16-19(3)30(39)26(37)14-15-27(34)38/h7-9,11-18,20,23-24,28-31,35,39H,6,10H2,1-5H3,(H,36,40)/b12-9+,15-14+,19-16+/t18-,20+,23-,24-,28-,29?,30+,31-,33+,34+/m0/s1

InChI Key

RSYKJHLWNMXRKZ-HSCAUETDSA-N

Isomeric SMILES

CC[C@H]1[C@H]2C(NC(=O)[C@@]23[C@@H](/C=C/C[C@@H](/C=C(/[C@H](C(=O)/C=C/C3=O)O)\C)C)[C@H]4[C@@]1(O4)C)[C@H](C)C5=CNC6=CC=CC=C65

Canonical SMILES

CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C4C1(O4)C)C(C)C5=CNC6=CC=CC=C65

synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Reactant of Route 2
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Reactant of Route 3
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Reactant of Route 4
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Reactant of Route 5
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Reactant of Route 6
(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione

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